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Compound of Interest

Compound Name: HB007

Cat. No.: B8210265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of HB007, a novel small-molecule

degrader of the Small Ubiquitin-related Modifier 1 (SUMO1). HB007 represents a promising

therapeutic strategy in oncology by inducing the ubiquitination and subsequent degradation of

SUMO1, a protein implicated in various cancers. This guide details the chemical properties,

mechanism of action, and preclinical data associated with HB007.

Chemical Structure and Properties
HB007 is a small molecule with the molecular formula C15H9ClN4OS and a molecular weight

of 328.78 g/mol .[1] Its development was the result of structure-activity relationship studies on a

hit compound, leading to a lead compound with enhanced anticancer potency.[2]

Property Value Reference

Molecular Formula C15H9ClN4OS [1][3]

Molecular Weight 328.78 [1]

CAS Number 2387821-46-5 [3]

Appearance
Light yellow to yellow solid

powder
[3]
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Mechanism of Action
HB007 functions as a molecular glue, inducing the degradation of SUMO1 through the

ubiquitin-proteasome system.[2][4] The mechanism involves a series of specific molecular

interactions:

Binding to CAPRIN1: HB007 directly binds to the cytoplasmic activation/proliferation-

associated protein 1 (CAPRIN1).[2][5][6]

Inducing Protein-Protein Interaction: The binding of HB007 to CAPRIN1 induces a

conformational change that facilitates the interaction between CAPRIN1 and F-box protein

42 (FBXO42).[2][5][6]

Recruitment to E3 Ligase Complex: FBXO42 is a substrate receptor for the Cullin 1 (CUL1)

E3 ubiquitin ligase complex.[2] The HB007-mediated CAPRIN1-FBXO42 interaction brings

SUMO1 into the proximity of this E3 ligase complex.[2][5][6]

Ubiquitination and Degradation: Within the CAPRIN1-CUL1-FBXO42 complex, SUMO1 is

polyubiquitinated.[2] This marks SUMO1 for recognition and degradation by the 26S

proteasome.[6]

This targeted degradation of SUMO1 has been shown to inhibit the growth of various cancer

cells.[4][7]
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Preclinical Data
HB007 has demonstrated significant anti-tumor activity in both in vitro and in vivo models of

various cancers, including brain, breast, colon, and lung cancer.[4]

In Vitro Activity
Cell Line Assay Endpoint Result Reference

LN229

(Glioblastoma)
Cell Growth Inhibition

Concentration-

dependent, 0.1-

100 μM

[1][3][4]

LN229

(Glioblastoma)
SUMO1 Levels Reduction

Effective at 10-

25 μM
[1][3][4]

HCT116 (Colon

Cancer)

SUMO1

Degradation

Blockade by

MG132

Confirms

proteasome-

dependent

degradation

[6]

In Vivo Activity
Cancer Model Dosing Outcome Reference

Colon Cancer

Xenograft

25-50 mg/kg, i.p. for

15 days

Significant

suppression of tumor

growth

[4]

Lung Cancer

Xenograft

25-50 mg/kg, i.p. for

15 days

Significant

suppression of tumor

growth

[4]

Patient-Derived

Xenografts (Brain,

Breast, Colon, Lung)

Systemic

administration

Inhibition of tumor

progression,

increased survival

[2]

Importantly, in vivo studies showed that HB007 did not have a significant effect on the body

weights of the mice, suggesting a favorable toxicity profile at efficacious doses.[4]
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Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these

findings. The following outlines the key experimental protocols employed in the characterization

of HB007.

Genome-Scale CRISPR-Cas9 Knockout Screen
A genome-scale CRISPR-Cas9 knockout screen was utilized to identify the molecular targets of

HB007.[2]

Library: A CRISPR-Cas9 knockout library consisting of 123,411 sgRNAs targeting 19,050

genes was used.[2]

Cell Line: HCT116 colon cancer cells were transduced with the lentiviral library.[2]

Treatment: The transduced cells were treated with either vehicle control or HB007.

Analysis: Genomic DNA was extracted after 12 population doublings of the vehicle control.

Amplicon-based sequencing was performed to quantify the abundance of each sgRNA.[2]

Hit Identification: Genes for which knockout conferred resistance to HB007 were identified as

essential for its activity. This screen identified the substrate receptor F-box protein 42

(FBXO42) of the cullin 1 (CUL1) E3 ubiquitin ligase as a critical component.[2]
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HB007 Pull-Down Proteomics Assays
To identify the direct binding protein of HB007, pull-down assays coupled with mass

spectrometry were performed.[2]

Bait Preparation: HB007 was conjugated to biotin (HB007-biotin).

Incubation: HB007-biotin was incubated with cell lysates or recombinant proteins.

Pull-Down: Streptavidin-coated beads were used to capture the HB007-biotin and any bound

proteins.

Elution and Analysis: The bound proteins were eluted and identified using liquid

chromatography-mass spectrometry (LC-MS/MS).

Validation: Competitive binding assays with free HB007 were conducted to confirm the

specificity of the interaction. Biolayer interferometry was also used to validate the binding.[2]

This methodology successfully identified CAPRIN1 as the direct binding partner of HB007.[2]

Conclusion
HB007 is a first-in-class small-molecule degrader of SUMO1 with a well-defined mechanism of

action and promising preclinical anti-tumor activity across a range of cancer types. Its ability to

induce the degradation of a historically challenging drug target through a novel molecular glue

mechanism highlights its potential as a valuable tool for cancer research and therapeutic

development. Further investigation into its clinical efficacy and safety is warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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